molecular formula C17H16ClN3OS B2699682 (NZ)-N-[2-(4-chlorophenyl)sulfanyl-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylidene]hydroxylamine CAS No. 478042-10-3

(NZ)-N-[2-(4-chlorophenyl)sulfanyl-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylidene]hydroxylamine

Cat. No. B2699682
CAS RN: 478042-10-3
M. Wt: 345.85
InChI Key: ZQKNLUPXKAJHGP-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound contains several functional groups including a chlorophenyl group, a sulfanyl group, and an imidazopyridine group. These groups could potentially give the compound various chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the imidazopyridine group, a fused bicyclic heterocycle, could potentially influence the compound’s shape and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the imidazopyridine group might participate in various ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorophenyl group might increase the compound’s lipophilicity, while the imidazopyridine group might influence its acidity or basicity .

Scientific Research Applications

Heterocyclic Compound Synthesis

  • Synthesis of Heterocyclic Compounds : Studies have focused on the synthesis of heterocyclic compounds, such as the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylene compounds leading to various heterocyclic derivatives, indicating a potential for the creation of diverse chemical entities with possible pharmacological activities (Shibuya, 1984).

Catalysis and Green Chemistry

  • Catalyst-Free Chemical Reactions : Research on catalyst-free cyanation and azidation of organic compounds, demonstrating the utility of specific chemical functionalities in facilitating environmentally friendly chemical transformations, which could suggest the compound's utility in green chemistry applications (Nasseri et al., 2019).

Antimicrobial Activity

  • Antibacterial and Antifungal Derivatives : The development of new chemical derivatives with antibacterial and antifungal activities, such as the synthesis of 2-thiouracil-5-sulphonamide derivatives, suggests the compound's potential role in the development of new antimicrobial agents (Fathalla et al., 2005).

Antibacterial Compound Synthesis

  • Synthesis and Evaluation of Antibacterial Compounds : Efforts to synthesize novel heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents further hint at possible applications in drug discovery and development (Azab et al., 2013).

Chemical Reactivity and Mechanistic Studies

  • Reactivity and Mechanistic Insights : Studies exploring the mechanism of reactions, such as the disproportionation of arylhydrazo pyridines in acid media, provide foundational knowledge on chemical reactivity that could inform the synthesis and application of the compound (Cox et al., 1998).

properties

IUPAC Name

(NZ)-N-[2-(4-chlorophenyl)sulfanyl-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS/c1-11-7-8-21-16(9-11)19-12(2)17(21)15(20-22)10-23-14-5-3-13(18)4-6-14/h3-9,22H,10H2,1-2H3/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKNLUPXKAJHGP-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=NO)CSC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(N2C=C1)/C(=N/O)/CSC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.